2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol hydrochloride, also known as KRP-203, is a synthetic compound developed for its immunomodulatory properties. [, ] It functions as a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , ] KRP-203 is studied extensively in various animal models of autoimmune diseases and organ transplantation as a potential therapeutic agent. [, , , , , , , , , , ]
KRP-203, also known as Mocravimod, is a synthetic immunomodulatory compound that has garnered attention for its potential therapeutic applications, particularly in organ transplantation and immune-mediated diseases. It is structurally related to sphingosine-1-phosphate receptor modulators and exhibits significant immunosuppressive properties. KRP-203 has been studied for its effects on allograft survival and its ability to modulate immune responses.
KRP-203 is classified as a sphingosine-1-phosphate receptor modulator. It was developed to improve upon existing immunosuppressants by providing effective immunosuppression with potentially fewer side effects compared to traditional therapies like cyclosporine A. The compound has been synthesized through various methods, demonstrating its viability for clinical applications in transplantation medicine and autoimmune disorders.
The synthesis of KRP-203 involves several key steps, typically starting from readily available precursors. A highly efficient procedure for synthesizing KRP-203 on a multigram scale has been reported, indicating its potential for large-scale production. The synthesis typically includes reactions that form the core structure of the compound while ensuring high purity and yield.
The specific synthetic route includes the use of various organic reactions such as coupling reactions, protecting group strategies, and purification techniques like chromatography. The exact details are often proprietary or complex but generally involve the formation of the sphingosine backbone followed by modifications to introduce functional groups necessary for its biological activity.
KRP-203’s molecular formula is C₁₈H₂₃ClN₂O₂S, and its structure features a hydrophobic core that is essential for its interaction with sphingosine-1-phosphate receptors. The compound contains a chlorophenyl moiety and a benzyloxyphenyl group, contributing to its pharmacological properties.
KRP-203 undergoes various chemical reactions that are crucial for its activity. These include binding interactions with sphingosine-1-phosphate receptors, which modulate downstream signaling pathways involved in immune responses.
The compound acts primarily as a competitive antagonist at the sphingosine-1-phosphate receptor 1 (S1PR1). Upon binding, KRP-203 inhibits receptor activation, leading to decreased lymphocyte egress from lymphoid organs and reduced inflammatory responses.
KRP-203 exerts its effects through several mechanisms:
In preclinical studies, KRP-203 demonstrated significant efficacy in prolonging skin and heart allograft survival in rat models by inhibiting T-cell activation and reducing inflammatory responses .
KRP-203 is a white to off-white solid with moderate solubility in organic solvents. Its melting point and stability under various conditions are critical parameters that influence its formulation and delivery.
The compound exhibits specific reactivity patterns typical of sphingosine derivatives, including interactions with phospholipid membranes and other cellular components involved in signal transduction.
KRP-203 has several promising applications:
The development of sphingosine-1-phosphate receptor (S1PR) modulators represents a paradigm shift in immunomodulatory therapy. The foundational breakthrough occurred with the discovery of fingolimod (FTY720), a myriocin-derived fungal metabolite synthesized in 1992 [1] [2]. Initially investigated for its immunosuppressive properties, fingolimod revealed a unique mechanism: upon phosphorylation in vivo, it acts as a functional antagonist of S1PR1, inducing receptor internalization and proteasomal degradation. This process sequesters lymphocytes in secondary lymphoid organs, preventing their egress to inflammatory sites [1] [7]. FDA approval in 2010 for relapsing-remitting multiple sclerosis (MS) validated S1PR modulation as a therapeutic strategy [1]. However, fingolimod's non-selective binding profile (S1PR1,3,4,5) correlated with cardiotoxicity (bradycardia) and other off-target effects, attributed primarily to S1PR3 agonism on cardiomyocytes [2] [10]. This limitation spurred efforts to engineer receptor-subtype-selective successors to improve safety and efficacy [1] [9].
Table 1: Evolution of S1PR Modulators
Compound | Selectivity Profile | Key Milestone |
---|---|---|
Fingolimod (FTY720) | S1PR1,3,4,5 | First FDA-approved S1PR modulator (MS, 2010) |
Siponimod (BAF312) | S1PR1,5 | Approved for active secondary progressive MS (2019) |
Ozanimod (RPC1063) | S1PR1,5 | Approved for MS and ulcerative colitis (2020/2021) |
KRP-203 | S1PR1 > S1PR3 (100-fold) | Investigational agent with enhanced selectivity |
The biological rationale for S1PR1 selectivity stems from the distinct and often opposing roles of S1PR subtypes:
Non-selective agents like fingolimod activate multiple receptors, leading to a therapeutic trade-off: desirable lymphopenia coupled with undesirable cardiac and vascular effects [10]. Selective S1PR1 agonism aims to decouple efficacy from toxicity. Pharmacologically, achieving >100-fold selectivity for S1PR1 over S1PR3 (as with KRP-203) minimizes off-target signaling while preserving lymph node egress blockade [4] [10]. This selectivity enables shorter drug half-lives and faster reversibility, reducing prolonged adverse effects [2] [9].
Table 2: S1PR Subtype Functions and Therapeutic Implications
Receptor | Primary Tissues/Cells | Function | Therapeutic Targeting Rationale |
---|---|---|---|
S1PR1 | Lymphocytes, endothelium | Lymphocyte egress, barrier maintenance | Target for autoimmune/inflammatory diseases |
S1PR2 | Liver, vasculature, CNS | Atherogenesis, vasoconstriction | Avoid (potential pro-disease effects) |
S1PR3 | Cardiomyocytes, smooth muscle | Bradycardia, vasoconstriction | Avoid to limit cardiotoxicity |
S1PR4 | Lymphoid tissue, dendritic cells | Immune activation | Context-dependent effects |
S1PR5 | NK cells, oligodendrocytes | NK cell trafficking, myelination | Potential CNS protection |
KRP-203 (mocravimod hydrochloride) exemplifies the pursuit of precision S1PR modulation. Chemically, it is a 2-amino-2-propanediol hydrochloride derivative structurally optimized from fingolimod to enhance S1PR1 specificity [8] [10]. Its phosphorylated active form, KRP-203-P, exhibits exceptional binding selectivity: agonism at S1PR1 (EC₅₀ ≈ 0.33 nM) with negligible activity at S1PR3 (EC₅₀ >1000 nM), achieving >1000-fold selectivity in vitro [5] [10]. This contrasts sharply with fingolimod-phosphate’s activation of both receptors [10].
Mechanistic Insights:
Preclinical Efficacy Evidence:1. Transplant Models:- In rat cardiac allografts, KRP-203 (1 mg/kg/day) combined with low-dose cyclosporine A (CsA) synergistically prolonged graft survival >100 days vs. CsA alone (9.8 days). Critically, it ameliorated CsA nephrotoxicity by enabling CsA dose reduction [10].- Murine islet allografts achieved indefinite survival (>200 days) when KRP-203 (3 mg/kg) was combined with intragraft regulatory T cells (Tregs), demonstrating tolerogenic synergy [5].
Table 3: Key Preclinical Findings for KRP-203
Disease Model | Dosing Regimen | Key Outcomes | Proposed Mechanism |
---|---|---|---|
Rat renal transplantation | 0.3 mg/kg/day + CsA | Graft survival >27.4 days (vs. 9.8 days CsA alone) | Lymphocyte sequestration, reduced inflammation |
Mouse atherosclerosis | 3 mg/kg/day for 16 weeks | >50% plaque reduction; ↓ TNF-α, IFN-γ, RANTES | Macrophage/T-cell suppression |
Rat cardiac IRI | 0.1 mg/kg pre-ischemia | ↓ Infarct size; ↑ AKT phosphorylation | RISK pathway activation |
Murine islet transplant | 3 mg/kg + Tregs | 100% graft survival >200 days | Treg expansion and graft localization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7